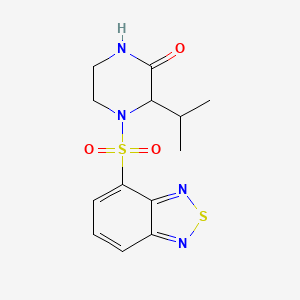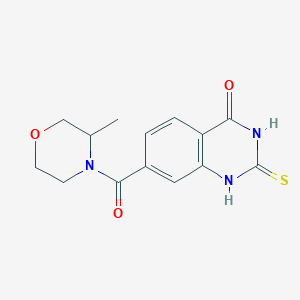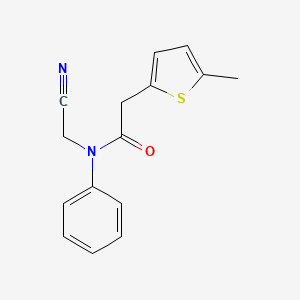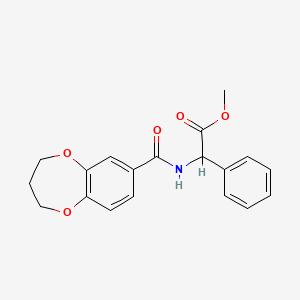
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is an organic compound that belongs to the class of quinoxaline derivatives. It has been synthesized and studied extensively due to its potential applications in various fields of scientific research.
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death. Additionally, it has been shown to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi, leading to cell death. Additionally, it has been shown to scavenge free radicals and prevent oxidative damage, which can lead to various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol in lab experiments is its potential applications in various fields of scientific research. It has been shown to have anticancer, antimicrobial, and antioxidant properties, which can be useful in the development of new drugs and therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol. One direction is the development of new drugs and therapies based on its anticancer, antimicrobial, and antioxidant properties. Another direction is the study of its potential toxicity and the development of safer derivatives. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
In conclusion, 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is an organic compound that has been synthesized and studied extensively due to its potential applications in various fields of scientific research. It has been shown to have anticancer, antimicrobial, and antioxidant properties, and its mechanism of action is not fully understood. While it has potential advantages for lab experiments, its potential toxicity should also be considered. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol involves the reaction of quinoxaline-2-carboxylic acid with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential antioxidant due to its ability to scavenge free radicals.
properties
IUPAC Name |
2-(quinoxalin-2-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13-8-4-3-7-12(13)17-14-9-15-10-5-1-2-6-11(10)16-14/h1-2,5-6,9,12-13,18H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXLCUKUDMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)

![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)

![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)


![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)

![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)